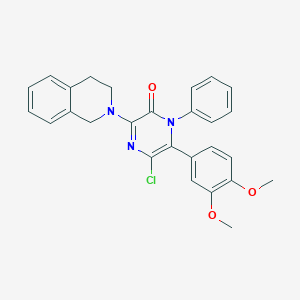
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.
Aryl Coupling: Coupling of 4-methoxyphenyl groups to the anthracene core.
Oxidation/Reduction: Adjusting the oxidation state of the anthracene core to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation/Reduction Reactions: The anthracene core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The methoxyphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic semiconductors, dyes, and photoconductors.
作用机制
The mechanism of action of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
In materials science: It might participate in charge transfer processes due to its aromatic structure.
相似化合物的比较
Similar Compounds
1,5-Dichloroanthracene: Lacks the methoxyphenyl groups, making it less versatile in certain applications.
10,10-Bis(4-methoxyphenyl)anthracene-9(10H)-one: Lacks the chloro groups, which might affect its reactivity and applications.
属性
分子式 |
C28H20Cl2O3 |
|---|---|
分子量 |
475.4 g/mol |
IUPAC 名称 |
1,5-dichloro-10,10-bis(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C28H20Cl2O3/c1-32-19-13-9-17(10-14-19)28(18-11-15-20(33-2)16-12-18)22-6-4-7-23(29)25(22)27(31)21-5-3-8-24(30)26(21)28/h3-16H,1-2H3 |
InChI 键 |
MFPUKXGADNLMCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
